molecular formula C20H22N2O3 B375997 2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 275360-67-3

2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No. B375997
CAS RN: 275360-67-3
M. Wt: 338.4g/mol
InChI Key: PUXJPHTVVOAKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrano[3,2-c]chromene family, which has been extensively studied due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been found to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, the compound has been reported to exhibit antimicrobial activity by inhibiting the synthesis of bacterial cell walls.
Biochemical and Physiological Effects:
2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects. The compound has been reported to induce cell cycle arrest in cancer cells, leading to their death. It has also been found to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. Additionally, the compound has been reported to reduce the production of pro-inflammatory cytokines, thus exhibiting anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile in lab experiments include its potent anticancer and antimicrobial activity, as well as its ability to exhibit anti-inflammatory activity. However, the compound has certain limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, and its toxicity profile is not fully understood.

Future Directions

For the study of the compound include investigating its mechanism of action in more detail, modifying its structure to improve its solubility and toxicity profile, and exploring its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been reported in the literature. The compound was synthesized by reacting 4-hydroxycoumarin, 1-bromoheptane, and malononitrile in the presence of potassium carbonate as a base. The reaction was carried out in 1,4-dioxane as a solvent and was refluxed for 12 hours. The resulting product was purified by column chromatography to obtain the desired compound.

Scientific Research Applications

2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has shown promising results in various scientific research applications. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-amino-4-heptyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-3-4-5-6-9-13-15(12-21)19(22)25-18-14-10-7-8-11-16(14)24-20(23)17(13)18/h7-8,10-11,13H,2-6,9,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXJPHTVVOAKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

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